
Olodaterol hydrochloride
Übersicht
Beschreibung
Olodaterol hydrochloride is a long-acting beta2-adrenergic agonist (LABA) primarily used in the management of chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema . It is marketed under the trade name Striverdi Respimat and is administered via inhalation . The compound works by binding to beta2-adrenergic receptors in the lungs, leading to bronchodilation and improved airflow .
Vorbereitungsmethoden
The synthesis of olodaterol hydrochloride involves several steps. One method includes the preparation of 6-benzyloxy-8-[®-1-hydroxy-2-[2-(4-methoxyphenyl)-1,1-dimethyl-ethylamino]-ethyl]-4H-benzo[1,4]oxazin-3-one, followed by hydrogenation using palladium on carbon as a catalyst . Industrial production methods focus on creating stable crystal forms, such as crystal form A and crystal form C, which are characterized by their X-ray diffraction patterns . These crystal forms are less prone to moisture absorption and have improved stability, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Olodaterolhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Die Hydrierung wird in seiner Synthese verwendet, um Zwischenverbindungen zu reduzieren.
Substitution: Die Synthese beinhaltet Substitutionsreaktionen, um funktionelle Gruppen einzuführen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Palladium auf Kohle für die Hydrierung und verschiedene organische Lösungsmittel für Reaktionsmedien . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zur endgültigen Olodaterolhydrochlorid-Verbindung führen .
Wissenschaftliche Forschungsanwendungen
Chronic Obstructive Pulmonary Disease (COPD)
Olodaterol is primarily used for the long-term treatment of COPD. Clinical trials have demonstrated that olodaterol significantly improves lung function, as measured by forced expiratory volume in one second (FEV1). In placebo-controlled studies, patients receiving olodaterol exhibited improvements in FEV1 ranging from 47 mL to 91 mL compared to placebo over 48 weeks . Additionally, olodaterol has been shown to reduce the need for rescue bronchodilator treatments, indicating its efficacy in managing COPD symptoms .
Combination Therapy
Olodaterol is often used in combination with other medications, such as tiotropium, a long-acting muscarinic antagonist (LAMA). This combination therapy has been shown to enhance bronchodilation effects and improve overall patient outcomes. Studies indicate that the combination can lead to a reduction in bronchoconstriction and improved lung function compared to either drug alone .
Pharmacokinetics
The pharmacokinetic profile of olodaterol shows rapid absorption following inhalation, with peak plasma concentrations typically reached within 0.17 to 1 hour after administration. The compound exhibits moderate permeability but has low oral bioavailability when administered orally .
Safety Profile
The safety profile of olodaterol is consistent with other inhaled β2-agonists. Common adverse effects include increased heart rate and blood pressure, as well as hypokalemia. Clinical trials reported that approximately 7.2% of patients discontinued olodaterol due to adverse events compared to 8.8% for placebo .
Case Study: Efficacy in COPD Management
In a randomized controlled trial involving patients with moderate to severe COPD, olodaterol was administered once daily over a period of 48 weeks. Results indicated significant improvements in lung function, with sustained bronchodilation observed throughout the study duration. Patients reported enhanced quality of life and reduced exacerbation rates when treated with olodaterol compared to placebo .
Research Findings on Anti-inflammatory Effects
Recent studies have highlighted olodaterol's potential anti-inflammatory properties beyond its bronchodilatory effects. Research demonstrated that olodaterol could reduce interleukin-8 (IL-8) secretion in airway epithelial cells infected with respiratory syncytial virus (RSV), suggesting a dual role in managing both airflow obstruction and airway inflammation in COPD patients .
Wirkmechanismus
Olodaterol hydrochloride exerts its effects by binding to beta2-adrenergic receptors in the lungs . This binding activates an associated G protein, which then stimulates adenylate cyclase. The activation of adenylate cyclase catalyzes the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) . Elevated levels of cAMP and PKA lead to the relaxation of airway smooth muscles, resulting in bronchodilation and improved airflow .
Vergleich Mit ähnlichen Verbindungen
Olodaterolhydrochlorid ähnelt anderen lang wirkenden Beta2-Adrenozeptoragonisten (LABA) wie Indacaterol, Vilanterol und Carmoterol . Olodaterolhydrochlorid ist einzigartig in seinem einmal täglichen Dosierungsschema, das die Compliance und den Komfort des Patienten verbessert . Im Gegensatz zu einigen anderen LABA ist Olodaterolhydrochlorid nicht zur Behandlung von Asthma indiziert .
Ähnliche Verbindungen
- Indacaterol
- Vilanterol
- Carmoterol
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihren pharmakokinetischen Profilen und spezifischen Indikationen .
Biologische Aktivität
Olodaterol hydrochloride is a long-acting beta2-adrenoceptor agonist (LABA) primarily used in the treatment of chronic obstructive pulmonary disease (COPD). Its pharmacological profile and biological activity have been extensively studied, revealing important insights into its mechanism of action, efficacy, and safety.
Olodaterol exerts its effects by selectively binding to and activating the beta2-adrenoceptors located in the smooth muscle of the airways. This activation stimulates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels, which results in bronchodilation through relaxation of airway smooth muscle cells.
- Receptor Selectivity : Olodaterol demonstrates a greater affinity for beta2-adrenoceptors compared to beta1 and beta3 subtypes, making it effective for respiratory applications while minimizing cardiovascular effects .
- Duration of Action : It has a prolonged duration of action exceeding 24 hours, allowing for once-daily dosing, which enhances patient compliance .
Pharmacokinetics
The pharmacokinetics of olodaterol have been characterized through various studies:
- Bioavailability : Inhaled olodaterol exhibits approximately 30% bioavailability due to pulmonary absorption, while oral bioavailability is less than 1% .
- Peak Concentration : Maximum plasma concentrations (Cmax) are typically reached within 10 to 20 minutes after inhalation .
- Half-Life : The elimination half-life is approximately 45 hours, indicating extensive distribution and prolonged action in the body .
Metabolism
Olodaterol undergoes significant metabolism primarily via glucuronidation and O-demethylation. The major metabolites include:
- SOM 1522 : This active metabolite binds to beta2-receptors but is not detectable in plasma following chronic inhalation of therapeutic doses .
- Olodaterol Glucuronide : The predominant metabolite in human plasma has minimal activity at beta2 receptors, suggesting that therapeutic effects are primarily due to olodaterol itself .
In Vitro and In Vivo Studies
- Bronchodilation : In vivo studies have shown that olodaterol effectively reverses acetylcholine-induced bronchoconstriction in animal models (e.g., guinea pigs and dogs) with effective doses significantly lower than those used clinically .
- Onset of Action : The onset of bronchodilation occurs rapidly within 10 minutes post-dose, comparable to other LABAs like formoterol but faster than salmeterol .
Safety Profile
Olodaterol has undergone extensive safety evaluations across various systems:
- Cardiovascular Effects : While it shows some agonistic activity at beta1 and beta3 receptors, the systemic exposure in patients is low enough to minimize significant cardiovascular side effects .
- Central Nervous System (CNS) Safety : Safety pharmacology studies indicate no adverse effects on CNS function at therapeutic doses .
Case Studies
A review of clinical trials highlights the effectiveness and safety of olodaterol:
- Trial Data : In a Phase III study involving COPD patients, olodaterol demonstrated significant improvements in lung function as measured by forced expiratory volume in one second (FEV1) compared to placebo, with a favorable safety profile .
Study | Population | Dose | Outcome |
---|---|---|---|
Study A | COPD Patients | 5 µg/day | Significant FEV1 improvement vs. placebo |
Study B | Healthy Volunteers | Variable | Good tolerability with minimal side effects |
Eigenschaften
IUPAC Name |
6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5.ClH/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17;/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26);1H/t18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEHVJZZIGJAAW-FERBBOLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C(=CC(=C2)O)NC(=O)CO3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027733 | |
Record name | Olodaterol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869477-96-3 | |
Record name | Olodaterol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869477-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olodaterol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869477963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olodaterol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-6-hydroxy-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLODATEROL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65R445W3V9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.